1-Acetyl-L-prolyl-L-methionine
Description
Contextualization of N-Acetylated Amino Acids and Peptides in Chemical Biology Research
N-acetylation is a widespread and crucial modification of amino acids and proteins in biological systems. The addition of an acetyl group to the N-terminus of a peptide or protein is one of the most common protein modifications in eukaryotes, affecting an estimated 85% of all human proteins. hmdb.canih.gov This process is not merely a simple chemical alteration; it plays a significant role in regulating protein stability, function, and localization.
The study of individual N-acetylated amino acids, such as N-acetyl-L-methionine (NAM), has uncovered significant biological activities. Research has shown that NAM is a bioavailable form of the essential amino acid methionine and is involved in cellular processes that can reduce toxicity and oxidative stress. nih.govnih.gov For instance, N-acetyl-L-methionine has been identified as a superior protectant for human serum albumin against oxidation compared to other stabilizing agents. nih.gov The endogenous presence of NAM in human and mouse brain tissues suggests it may have a physiological role in the central nervous system. nih.gov These findings underscore the importance of the N-acetyl moiety in modulating the properties of amino acids and, by extension, the peptides they form.
Overview of Proline and Methionine in Peptide Chemistry and Biochemical Processes
The dipeptide 1-Acetyl-L-prolyl-L-methionine is composed of two distinct and functionally significant amino acids: proline and methionine.
Proline (Pro) is unique among the 20 proteinogenic amino acids because its side chain forms a cyclic structure, bonding back to the backbone's amino group. youtube.com This creates a secondary amine and imposes significant conformational rigidity. nih.gov
Key Characteristics of Proline:
Structural Disrupter: Proline's rigid structure disrupts common secondary protein structures like α-helices and β-sheets, often introducing kinks or turns. youtube.com
Cis-Trans Isomerization: The peptide bond preceding a proline residue can exist in either the cis or trans conformation with a relatively small energy difference, a feature that is critical in protein folding and function.
Biological Signaling: Proline metabolism is involved in cellular signaling, stress protection, and energy production. nih.govnih.gov
Methionine (Met) is an essential, sulfur-containing amino acid. drugbank.com Its thioether side chain grants it unique chemical properties.
Key Characteristics of Methionine:
Initiator of Protein Synthesis: Methionine is the starting amino acid in the biosynthesis of most proteins. nih.gov
Source of Sulfur and Methyl Groups: It is a precursor to S-adenosylmethionine (SAM), the primary methyl group donor for a vast number of methylation reactions affecting DNA, RNA, and proteins.
Antioxidant Properties: The sulfur atom in methionine can be reversibly oxidized and reduced, allowing it to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. nih.gov
The combination of these two amino acids in a peptide chain creates a molecule with both a structurally constrained region (proline) and a flexible, chemically reactive region (methionine).
Rationale for Academic Investigation of this compound
While specific research on this compound is limited, a strong rationale for its investigation can be constructed from the properties of its components. The academic inquiry into this compound would likely focus on how N-acetylation modifies the interplay between the unique structural and functional characteristics of proline and methionine.
Potential Research Areas:
Stability and Degradation: The N-acetyl group is known to confer resistance to enzymatic degradation. Studies would aim to quantify the stability of this compound against various proteases compared to the unacetylated Pro-Met dipeptide. This has implications for designing more stable peptide-based therapeutics.
Antioxidant Capacity: Given methionine's role as an antioxidant and the demonstrated protective effects of N-acetyl-L-methionine, research would be warranted to determine if this dipeptide possesses enhanced or modified antioxidant properties. The proximity of the rigid proline structure could influence the accessibility and reactivity of methionine's sulfur atom.
Biological Interactions: Investigating how this specific dipeptide interacts with biological targets, such as enzymes or receptors, would be a logical step. The unique shape conferred by the acetyl-proline unit combined with the functional side chain of methionine creates a distinct chemical entity whose binding properties would be of academic interest. For example, studies on other proline-containing dipeptides have shown that unicellular organisms can differentiate between them based on the partner amino acid, suggesting a high degree of specificity in biological recognition. medchemexpress.com
Compound Data Tables
Table 1: Properties of Constituent Amino Acids
| Amino Acid | IUPAC Name | Key Structural Feature | Primary Role in Peptides |
|---|---|---|---|
| L-Proline | (2S)-Pyrrolidine-2-carboxylic acid | Cyclic side chain forming a secondary amine | Induces structural turns; conformational rigidity youtube.comnih.gov |
| L-Methionine | (2S)-2-Amino-4-(methylthio)butanoic acid | Thioether side chain | Initiator of protein synthesis; methyl donor; antioxidant nih.govnih.gov |
Table 2: Featured Chemical Compounds
| Compound Name | Synonym(s) | Molecular Formula | Key Significance |
|---|---|---|---|
| This compound | N-Acetyl-Pro-Met | C₁₂H₂₀N₂O₄S | Subject of this article; a model N-acetylated dipeptide. |
| N-Acetyl-L-methionine | NAM; Ac-Met | C₇H₁₃NO₃S | Bioavailable form of methionine; antioxidant; protein stabilizer. nih.govnih.gov |
| L-Proline | Pro; P | C₅H₉NO₂ | Structurally unique amino acid important for protein folding. nih.gov |
| L-Methionine | Met; M | C₅H₁₁NO₂S | Essential amino acid for protein synthesis and methylation. drugbank.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62427-53-6 |
|---|---|
Molecular Formula |
C12H20N2O4S |
Molecular Weight |
288.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H20N2O4S/c1-8(15)14-6-3-4-10(14)11(16)13-9(12(17)18)5-7-19-2/h9-10H,3-7H2,1-2H3,(H,13,16)(H,17,18)/t9-,10-/m0/s1 |
InChI Key |
WHHFLQDWHQHHCY-UWVGGRQHSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Production of 1 Acetyl L Prolyl L Methionine
Chemical Synthesis Routes
Chemical synthesis provides robust and versatile platforms for the production of N-acetylated dipeptides. These routes can be broadly categorized into solid-phase and solution-phase methodologies, each with distinct advantages and applications. Central to these methods are the strategies for N-acetylation and the use of protecting groups to ensure regioselectivity.
N-Acetylation Strategies for Amino Acids and Peptides
N-terminal acetylation is a common modification in peptide synthesis that can enhance stability against enzymatic degradation by mimicking the structure of natural proteins. acs.orgjpt.com This modification removes the positive charge from the N-terminus of the peptide. acs.orgjpt.com A widely employed reagent for this purpose is acetic anhydride. nih.govwpmucdn.comionsource.com
The reaction mechanism involves the nucleophilic attack of the free N-terminal amine of the dipeptide on one of the carbonyl carbons of acetic anhydride. wpmucdn.com This forms a tetrahedral intermediate, which then collapses, with acetic acid acting as a leaving group. wpmucdn.com The reaction is typically carried out in a suitable solvent such as N,N-Dimethylformamide (DMF). nih.govwpmucdn.com For on-resin acetylation, a solution of acetic anhydride in DMF is added to the peptide-resin. nih.gov The reaction conditions, such as pH and temperature, can be controlled to achieve selective acetylation of the α-amino group over the ε-amino group of lysine (B10760008) residues if present. nih.gov
Alternative N-acetylation methods have been developed to improve efficiency. One such method for solid-phase synthesis utilizes malonic acid as a precursor, which forms a reactive ketene intermediate in situ at room temperature, leading to high yields. rsc.orgresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) Adaptations for N-Acetylated Dipeptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on a solid support. For the synthesis of N-acetylated dipeptides like 1-Acetyl-L-prolyl-L-methionine, the standard SPPS protocol is adapted to include an on-resin N-terminal acetylation step.
The general workflow involves:
Resin Loading: The C-terminal amino acid, L-methionine, is anchored to a solid support (resin).
Deprotection: The temporary protecting group on the α-amino group of L-methionine (commonly Fmoc) is removed.
Coupling: The next amino acid, Fmoc-L-proline-OH, is activated and coupled to the N-terminus of the resin-bound methionine.
Deprotection: The Fmoc group is removed from the newly added proline residue, exposing the N-terminal amine of the dipeptide.
N-Acetylation: The exposed N-terminus is then acetylated on the solid phase, typically using a solution of acetic anhydride in DMF. nih.gov This "capping" step is performed before the final cleavage from the resin. nih.govwpmucdn.com
Cleavage and Deprotection: The final N-acetylated dipeptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). nih.gov
Solution-Phase Synthetic Approaches for this compound
Solution-phase synthesis, while often more labor-intensive than SPPS, remains a valuable method, particularly for large-scale production. In this approach, the peptide is synthesized in a homogenous reaction mixture.
A common strategy for this compound would involve:
Preparation of Precursors: N-acetyl-L-proline is prepared by acetylating L-proline with acetic anhydride in an aqueous solution. researchgate.net The C-terminus of L-methionine is protected, for example, as a methyl or benzyl ester, to prevent self-condensation.
Peptide Bond Formation: N-acetyl-L-proline is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)) and then reacted with the protected L-methionine ester in a suitable organic solvent.
Deprotection: The C-terminal protecting group of the dipeptide is removed to yield the final product.
An alternative route involves first synthesizing the dipeptide (L-prolyl-L-methionine) using protected amino acids and then performing the N-acetylation as the final step in solution. ionsource.com
Protecting Group Chemistry in this compound Synthesis
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions and ensure the correct peptide sequence is formed. peptide.comcreative-peptides.com The choice of protecting groups depends on the synthesis strategy (SPPS or solution-phase) and the specific amino acids involved.
For the synthesis of this compound, the following protecting groups are relevant:
α-Amino Group Protection: The most common protecting groups for the N-terminus of amino acids during chain elongation are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). peptide.comcreative-peptides.com Fmoc is widely used in SPPS as it is cleaved under mild basic conditions (e.g., with piperidine), which are orthogonal to the acid-labile side-chain protecting groups and resin linkers. creative-peptides.com
Carboxyl Group Protection: In solution-phase synthesis, the C-terminal carboxyl group of methionine is typically protected as an ester (e.g., methyl, ethyl, or benzyl ester) to prevent it from reacting during the coupling step. In SPPS, the carboxyl group is anchored to the solid support.
Methionine Side Chain: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167), particularly under acidic cleavage conditions. peptide.combiotage.com In Fmoc-based SPPS, methionine is often used without a side-chain protecting group. biotage.comresearchgate.netoup.com However, to prevent oxidation, scavengers can be added during cleavage, or methionine can be temporarily protected as methionine sulfoxide [Met(O)], which can be reduced back to methionine after synthesis. peptide.comresearchgate.net
The following table summarizes common protecting groups used in peptide synthesis:
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine in DMF) |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | |
| Carboxyl Group | Benzyl ester | Bzl | Hydrogenolysis (H2/Pd) |
| Methionine Side Chain (optional) | Sulfoxide | Met(O) | Reduction (e.g., with thiols) |
Purification and Yield Optimization Methodologies
After synthesis and cleavage from the resin, the crude peptide product is typically a mixture containing the desired peptide along with truncated sequences, deletion sequences, and byproducts from side reactions. Therefore, a robust purification step is essential.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purifying synthetic peptides. nih.govnih.govhplc.eu
Reversed-Phase HPLC (RP-HPLC): This is the primary mode of HPLC for peptide purification. nih.govhplc.eu It separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a gradient of increasing organic solvent (like acetonitrile) in water, with an ion-pairing agent such as TFA. hplc.eu Acetylated peptides can be effectively separated from their non-acetylated counterparts using RP-HPLC. researchgate.net
Ion-Exchange HPLC (IEX): This method separates peptides based on their net charge and can be a useful complementary technique to RP-HPLC. nih.govscispace.com
Yield Optimization can be achieved by:
Ensuring high coupling efficiency at each step of the synthesis.
Using optimized coupling reagents and conditions.
Minimizing side reactions through the appropriate use of protecting groups and scavengers.
Careful monitoring of the reaction progress.
Enzymatic and Biocatalytic Synthesis
Enzymatic and biocatalytic methods offer a "greener" alternative to traditional chemical synthesis, often proceeding under mild conditions with high stereoselectivity, thus avoiding racemization and the need for extensive protecting group chemistry. nih.govnih.govresearchgate.net
Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps. For this compound, a potential chemoenzymatic route could involve the use of a protease (a type of hydrolase) to catalyze the formation of the peptide bond between N-acetyl-L-proline and an L-methionine ester. nih.govfao.org Proteases can catalyze peptide bond formation in either a thermodynamically or kinetically controlled manner. researchgate.net The reaction conditions, such as pH, temperature, and solvent, are critical for shifting the equilibrium towards synthesis rather than hydrolysis. nih.gov
Biocatalytic Approaches: A fully biocatalytic synthesis could involve the use of specific enzymes for both peptide bond formation and N-acetylation.
Non-ribosomal peptide synthetases (NRPSs) are large multi-enzyme complexes that synthesize peptides in some microorganisms without the use of a ribosome template. In principle, an engineered NRPS could be designed to produce L-prolyl-L-methionine.
N-acetyltransferases (NATs) are enzymes that transfer an acetyl group from acetyl-CoA to the N-terminal amino group of proteins or peptides. researchgate.nethmdb.ca A specific NAT could potentially be used to acetylate the synthesized L-prolyl-L-methionine dipeptide. For instance, the enzyme methionine N-acetyltransferase can biosynthesize N-Acetylmethionine from L-methionine and acetyl-CoA. hmdb.ca Similar enzymatic machinery could be explored for dipeptide acetylation.
The discovery of novel enzymes, such as L-amino acid α-ligases, and the engineering of existing ones are expanding the possibilities for efficient enzymatic dipeptide synthesis. researchgate.net These methods hold promise for more sustainable and efficient production of N-acetylated dipeptides.
Exploitation of Peptidases for Reverse Hydrolysis or Transpeptidation
Peptidases, enzymes that typically catalyze the hydrolysis of peptide bonds, can be employed for the synthesis of dipeptides under specific reaction conditions through mechanisms of reverse hydrolysis or transpeptidation. These processes are governed by either thermodynamic or kinetic control.
Thermodynamically Controlled Synthesis (Reverse Hydrolysis): In this approach, the equilibrium of the peptide bond hydrolysis reaction is shifted towards synthesis. This is typically achieved by altering the reaction conditions to favor the formation of the peptide bond, for instance, by decreasing the water activity through the use of organic co-solvents or by increasing the substrate concentration. While this method is straightforward, it often suffers from low yields and slow reaction rates.
Kinetically Controlled Synthesis (Transpeptidation): This method involves the use of an activated acyl donor, such as an amino acid ester or amide, and a nucleophilic acyl acceptor (an amino acid). The peptidase catalyzes the transfer of the acylated amino acid from the donor to the acceptor. This process is generally faster and can lead to higher product yields compared to thermodynamically controlled synthesis. The efficiency of the synthesis is dependent on the partitioning of the acyl-enzyme intermediate between aminolysis (peptide formation) and hydrolysis.
The selection of an appropriate peptidase is critical and is based on its substrate specificity. For the synthesis of this compound, a peptidase with a preference for proline at the P1 position of the acyl donor and methionine as the nucleophile would be ideal. Proline-specific endopeptidases, for example, have been investigated for their potential in peptide synthesis. nih.gov These enzymes specifically recognize proline residues and could potentially be used to catalyze the formation of the prolyl-methionine bond. nih.gov
The choice of acyl donor is also crucial. For the synthesis of an N-acetylated dipeptide, N-acetyl-L-proline would be the acyl donor. To facilitate the enzymatic reaction, the carboxyl group of N-acetyl-L-proline could be activated, for example, as a methyl or ethyl ester.
| Enzyme Type | Acyl Donor | Acyl Acceptor | Key Parameters Influencing Yield |
| Proline-Specific Endopeptidase | N-Acetyl-L-proline ester | L-methionine | pH, temperature, solvent, enzyme concentration, substrate ratio |
| Carboxypeptidase Y | N-Benzoyl-L-arginine ethyl ester | L-Leucine amide | pH, organic solvent concentration |
| Aminopeptidase | L-Phenylalanine methyl ester | Various L-amino acids | Methanol concentration, temperature |
This table presents examples of peptidase-catalyzed dipeptide synthesis, illustrating the types of enzymes and substrates that can be used. The synthesis of this compound would follow similar principles.
Challenges in peptidase-catalyzed synthesis include potential product hydrolysis by the same enzyme and the need to optimize reaction conditions to favor synthesis over hydrolysis. Immobilization of the enzyme can offer advantages in terms of stability, reusability, and process control.
Engineered Microbial Systems for N-Acetylated Dipeptide Production
The production of N-acetylated dipeptides in engineered microorganisms presents a promising alternative to in vitro enzymatic synthesis, offering the potential for de novo production from simple carbon sources. This approach relies on the principles of metabolic engineering to construct and optimize biosynthetic pathways within a microbial host, typically Escherichia coli.
A key example of natural N-acetylated dipeptide synthesis is the production of N-acetylglutaminylglutamine amide (NAGGN) in bacteria like Sinorhizobium meliloti. nih.govnih.gov The biosynthesis of NAGGN is mediated by a unique enzymatic pathway encoded by the asnO-ngg gene cluster. nih.govnih.gov The ngg gene encodes a bifunctional enzyme that possesses both N-acetyltransferase and peptide synthetase activity. nih.govnih.govresearchgate.net This enzyme first catalyzes the N-acetylation of a glutamine molecule and then facilitates the formation of a peptide bond with a second glutamine molecule. nih.govnih.govresearchgate.net The subsequent amidation is carried out by the product of the asnO gene. nih.govnih.gov
This natural system provides a blueprint for the potential engineering of a microbial host for the production of this compound. A hypothetical pathway in E. coli would require the introduction of enzymes capable of performing the N-acetylation of L-proline and the subsequent ligation to L-methionine.
Key Metabolic Engineering Strategies:
Precursor Supply: The efficient production of the target dipeptide is highly dependent on the intracellular availability of its precursor amino acids, L-proline and L-methionine. Metabolic engineering strategies can be employed to overproduce these amino acids in E. coli.
L-Proline Overproduction: Strategies to enhance L-proline biosynthesis often involve the deregulation of feedback inhibition of key enzymes such as γ-glutamyl kinase (ProB). pnnl.gov Additionally, blocking pathways that degrade proline can further increase its intracellular concentration. nih.gov
L-Methionine Overproduction: Increasing the flux towards L-methionine can be achieved by engineering the aspartate pathway, from which it is derived. This includes deregulating key enzymes and blocking competing pathways to other amino acids such as lysine and threonine. nih.govresearchgate.netacs.orgsciopen.comnih.gov Enhancing the supply of sulfur is another important consideration. nih.govresearchgate.net
Pathway for Dipeptide Synthesis: A synthetic pathway for this compound would need to be constructed. This could involve:
A Bifunctional Enzyme: Engineering a single enzyme with both N-acetyltransferase and peptide ligase activity, analogous to the Ngg enzyme in NAGGN biosynthesis.
A Two-Enzyme System: Utilizing a separate N-acetyltransferase to produce N-acetyl-L-proline, followed by a peptide ligase or a non-ribosomal peptide synthetase (NRPS)-like enzyme to couple it with L-methionine.
| Metabolic Engineering Target | Strategy | Rationale |
| L-Proline Biosynthesis | Deregulation of γ-glutamyl kinase (ProB) feedback inhibition. | Increases the metabolic flux towards L-proline. |
| L-Proline Degradation | Knockout of genes involved in proline catabolism (e.g., putA). | Prevents the degradation of the produced L-proline. |
| L-Methionine Biosynthesis | Deregulation of aspartokinase and homoserine O-succinyltransferase. | Increases the flux through the methionine biosynthetic pathway. |
| Competing Pathways | Attenuation or knockout of genes in lysine and threonine biosynthesis. | Directs metabolic intermediates towards methionine synthesis. |
| Dipeptide Synthesis Pathway | Introduction of N-acetyltransferase and peptide ligase activities. | Creates the enzymatic machinery for the final product formation. |
| Product Export | Overexpression of efflux pumps. | May be necessary to transport the dipeptide out of the cell and prevent feedback inhibition or toxicity. |
This table outlines potential metabolic engineering strategies for the microbial production of this compound in a host like E. coli.
The successful implementation of such an engineered system would require careful balancing of the expression of the pathway enzymes and optimization of fermentation conditions to maximize the production of this compound.
Advanced Structural Elucidation and Conformational Analysis of 1 Acetyl L Prolyl L Methionine
High-Resolution Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Dihedral Angle Determination
NMR spectroscopy is a powerful tool for studying the solution-state conformation of peptides. For 1-Acetyl-L-prolyl-L-methionine, NMR can provide detailed insights into the cis-trans isomerization of the acetyl-proline amide bond and the rotameric populations of the methionine side chain.
N-acetyl-L-proline Conformational Dynamics: The N-acetyl-L-proline (Ac-Pro) moiety can exist in two distinct conformations due to the restricted rotation around the C-N amide bond: the cis and trans isomers. The relative populations of these isomers are sensitive to the solvent environment and pH. nih.govodinity.com In aqueous solution, the trans conformation of Ac-Pro-Gly-Pro-OH, a related tripeptide, is generally the most dominant isomer. nih.gov The cis-trans equilibrium can be readily monitored by ¹H NMR, as the protons on the proline ring exhibit distinct chemical shifts in each isomeric form. odinity.com For instance, in a study of N-acetyl-L-proline, the proportion of the cis isomer was found to vary significantly with solvent polarity and pH. odinity.com Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) measurements, can further elucidate the spatial proximity of protons, helping to build a dominant solution conformation for each isomer. nih.gov
Methionine Side-Chain Analysis: The methionine side chain possesses three dihedral angles (χ₁, χ₂, χ₃), allowing for a high degree of flexibility. nih.gov The conformational preferences of this side chain can be analyzed using ¹³C NMR chemical shifts. nih.govacs.org The chemical shift of the methionine methyl group (Cε) is a sensitive probe of the rotameric populations around the χ₃ dihedral angle. nih.gov Studies on other methionine-containing peptides have shown that the ¹³C chemical shifts of the side-chain carbons correlate with the dihedral angles, providing valuable restraints for conformational analysis. nih.govacs.org For example, upfield shifts for Cγ resonances are often associated with gauche conformational orientations of γ-substituents. acs.org
| Nucleus | Residue/Group | Typical Chemical Shift Range (ppm) | Conformational Information |
|---|---|---|---|
| ¹H | Proline Hα (cis/trans) | ~4.2-4.6 | Distinguishes between cis and trans isomers of the X-Pro bond. researchgate.net |
| ¹³C | Proline Cβ and Cγ | ~28-32 (Cβ), ~23-27 (Cγ) | Sensitive to cis/trans isomerization of the preceding peptide bond. researchgate.net |
| ¹³C | Methionine Cε (methyl) | ~15-17 | Reflects rotameric populations around the χ₃ dihedral angle. nih.gov |
| ¹H | N-Acetyl CH₃ | ~1.9-2.1 | Confirmation of N-terminal acetylation. nih.gov |
Vibrational Spectroscopy (Infrared and Raman) for Amide I/II and Side-Chain Conformational Markers
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a snapshot of the molecular vibrations and is particularly sensitive to the peptide backbone conformation and the local environment of the side chains.
The amide I band (primarily C=O stretching, 1600-1700 cm⁻¹) and amide II band (a mix of N-H in-plane bending and C-N stretching, ~1500-1600 cm⁻¹) are classic indicators of peptide secondary structure. mit.edunih.gov The presence of a tertiary amide bond in the acetyl-proline linkage results in a distinct amide I frequency, often at a lower wavenumber compared to secondary amides, which can serve as a unique probe. mit.eduresearchgate.net For instance, peptides with Xxx-Pro amide bonds can show a well-separated amide I absorption peak. researchgate.net The amide III band, a complex mix of vibrations, also provides structural information. nih.gov
Raman spectroscopy is also a powerful tool for analyzing the conformation of the methionine side chain. Specific vibrational modes in the Raman spectrum can be assigned to different conformers of the C-S-C and C-C bonds within the side chain. researchgate.net For example, the C-S stretching vibrations of methionine typically appear in the 600-800 cm⁻¹ region of the Raman spectrum, and their exact frequencies can be correlated with specific dihedral angles.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Significance |
|---|---|---|
| Amide I (C=O stretch) | 1600-1700 | Sensitive to secondary structure (e.g., β-turns, random coil). researchgate.net |
| Amide I (Xxx-Pro) | Red-shifted from main band | Unique marker for the tertiary amide bond in proline. researchgate.net |
| Amide II (N-H bend, C-N stretch) | ~1500-1600 | Complements Amide I in secondary structure analysis. nih.gov |
| Methionine C-S Stretch | 600-800 | Correlates with side-chain dihedral angles. researchgate.net |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a widely used technique for assessing the secondary structure of peptides and proteins. nih.govresearchgate.net For a small dipeptide like this compound, the CD spectrum in the far-UV region (190-250 nm) can reveal tendencies to adopt specific conformations.
Proline-containing peptides are known to be capable of forming a polyproline II (PPII) helix, a left-handed helical structure. nih.govresearchgate.net A PPII conformation gives rise to a characteristic CD spectrum with a strong negative band around 195-205 nm and a weak positive band near 220 nm. nih.govresearchgate.net The presence of such features in the CD spectrum of this compound would suggest a propensity for an extended, PPII-like structure in solution. nih.govnih.gov It is important to note that the CD spectrum reflects the average conformation of the peptide in solution.
X-ray Crystallography of Related Prolyl- or Methionyl-Containing Peptides
While obtaining a crystal structure of the dipeptide itself may be challenging, X-ray crystallography data from related peptides containing proline or methionine can provide valuable insights into preferred solid-state conformations. nih.gov The analysis of crystal structures of small peptides containing N-acetyl-proline or C-terminal methionine can reveal common hydrogen bonding patterns, side-chain orientations, and the puckering of the proline ring. These structures can serve as starting points for computational modeling and can help to interpret spectroscopic data obtained in solution. For instance, crystallographic studies of various peptides have provided a wealth of information on the preferred dihedral angles of the methionine side chain. yale.edunih.gov
Advanced Mass Spectrometry for Sequence and Post-Synthetic Integrity (beyond basic identification)
Advanced mass spectrometry (MS) techniques are crucial for confirming the primary sequence and ensuring the integrity of the synthesized peptide. High-resolution mass spectrometry can precisely determine the molecular weight, confirming the presence of the N-acetyl group.
Tandem mass spectrometry (MS/MS) is used to sequence the peptide. researchgate.net In this technique, the peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern, typically a series of b- and y-ions, allows for the unambiguous determination of the amino acid sequence (Pro-Met). N-terminal acetylation can improve the quality of MS/MS spectra by promoting the formation of b-ions, which aids in de novo sequencing. researchgate.netionsource.com Furthermore, MS-based methods can be employed to detect and quantify any potential side-products or modifications that may have occurred during synthesis, ensuring the purity and integrity of the this compound sample. creative-proteomics.comnih.govnih.gov
Stereochemical Analysis and Chiral Purity Determination Methods
Ensuring the stereochemical purity of this compound, i.e., that both amino acid residues are of the L-configuration, is critical. Several methods can be employed for this purpose.
One common approach is chiral High-Performance Liquid Chromatography (HPLC). This can be done either directly, using a chiral stationary phase that can separate the enantiomers, or indirectly. cat-online.comsigmaaldrich.com The indirect method involves derivatizing the amino acids (after hydrolysis of the peptide) with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard reverse-phase HPLC column. nih.govjuniperpublishers.com
Another powerful technique is gas chromatography-mass spectrometry (GC-MS) using a chiral column. cat-online.com After hydrolysis and derivatization, the amino acid enantiomers can be separated and quantified, allowing for a very sensitive determination of enantiomeric purity. It is important to consider that the hydrolysis step itself can cause a small degree of racemization, which needs to be accounted for in highly accurate analyses. cat-online.com Additionally, enzymatic methods can be used for chiral analysis. For example, L-methionine γ-lyase can specifically degrade L-methionine, allowing for the quantification of any remaining D-methionine. nih.gov
Theoretical and Computational Studies of 1 Acetyl L Prolyl L Methionine
Molecular Dynamics (MD) Simulations for Conformational Trajectories and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of 1-Acetyl-L-prolyl-L-methionine in various environments. By simulating the atomic motions over time, MD can reveal the accessible conformations and the influence of solvent on the peptide's structure.
A key feature of proline-containing peptides is the cis-trans isomerization of the peptide bond preceding the proline residue. nih.govacs.org In this compound, this would be the acetyl-proline bond. MD simulations can be employed to explore the energy barrier between the cis and trans conformations and their relative populations. nih.gov Enhanced sampling techniques, such as Gaussian accelerated molecular dynamics, may be necessary to overcome the high kinetic barrier for this isomerization, which can occur on the order of seconds. nih.govfrontiersin.org
The solvent environment is expected to significantly impact the conformational landscape. In aqueous solution, the peptide will engage in hydrogen bonding with water molecules, which can influence the stability of different conformers. The hydrophobic part of the methionine side chain may also induce specific solvent structuring. Simulations in different solvents, such as water, octanol, or chloroform, can provide insights into how the peptide's structure adapts to environments of varying polarity. nih.gov
A hypothetical study could involve running microsecond-long MD simulations of this compound in explicit water. The resulting trajectories would be analyzed to construct a free energy landscape as a function of key dihedral angles (φ, ψ, and ω of the proline residue) and the methionine side-chain torsions.
| Parameter | Value |
| Force Field | GROMOS 54A7 or similar acs.org |
| Solvent Model | SPC/E or TIP3P water |
| System Size | ~5000 atoms (peptide + solvent) |
| Simulation Time | 1 µs per replica |
| Temperature | 300 K |
| Pressure | 1 atm |
| Ensemble | NPT (isothermal-isobaric) |
Quantum Chemical Calculations (DFT) for Electronic Structure, Bonding, and Spectroscopic Parameter Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, bonding, and spectroscopic properties of this compound. These methods can be used to accurately determine the geometries and relative energies of different conformers identified through MD simulations or other conformational search methods. nih.gov
Electronic Structure and Bonding: DFT calculations can elucidate the distribution of electron density within the molecule, revealing the nature of chemical bonds and non-covalent interactions. For instance, Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative and steric effects that dictate conformational preferences. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity.
Spectroscopic Parameter Prediction: DFT methods are widely used to predict spectroscopic parameters that can be compared with experimental data. For this compound, one could calculate:
Vibrational Frequencies: The infrared (IR) and Raman spectra can be predicted to help in the identification and characterization of different conformers.
NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra and provide further evidence for the dominant solution-state conformation. nih.gov
A study employing DFT at a level such as ωB97X-D/aug-cc-pVTZ with a polarizable continuum model (PCM) for the solvent would yield accurate geometries, energies, and spectroscopic data. nih.gov
| Spectroscopic Parameter | Predicted Information |
| IR Frequencies | Amide I and II bands, C=O stretch, S-C stretch |
| ¹H NMR Shifts | Chemical shifts of proline and methionine protons |
| ¹³C NMR Shifts | Chemical shifts of backbone and side-chain carbons |
| ECD Spectrum | Signature of the peptide backbone and side-chain chromophores |
Conformational Space Exploration and Energy Landscape Characterization
A comprehensive understanding of the behavior of this compound requires a thorough exploration of its conformational space and the characterization of its potential energy landscape. acs.org This involves identifying all low-energy conformers and the transition states that connect them.
Systematic conformational searches can be performed by rotating the flexible dihedral angles of the peptide in discrete steps. nih.gov The resulting structures are then subjected to geometry optimization using a computationally less expensive method, followed by refinement with a higher-level quantum chemical method. nih.gov This approach can generate a detailed Ramachandran-like plot for the dipeptide, showing the allowed and disallowed regions of the φ and ψ dihedral angles. nih.gov
The energy landscape of a dipeptide like this compound is expected to be complex, with multiple local minima corresponding to different combinations of backbone and side-chain conformations. acs.org Disconnectivity graphs can be used to visualize this landscape, where the branches represent different conformational families and their relative energies. acs.org
| Dihedral Angle | Description |
| φ (phi) | C'-N-Cα-C' of Proline |
| ψ (psi) | N-Cα-C'-N of Proline |
| ω (omega) | Cα-C'-N-Cα (Pro-Met peptide bond) |
| χ1, χ2, χ3 | Side-chain dihedral angles of Methionine |
Molecular Docking and Interaction Predictions with Model Systems
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor like an enzyme active site. tandfonline.com For this compound, docking studies could be performed to investigate its potential to interact with various biological targets.
Proline-rich motifs are known to be involved in protein-protein interactions, often binding to specific domains such as SH3 domains. frontiersin.org While this compound is a small peptide, it could serve as a model for how larger proline-containing peptides interact with their binding partners. Docking simulations could be performed against the active sites of enzymes for which methionine or proline are relevant, such as peptide deformylases or prolyl oligopeptidases.
The docking process involves generating a multitude of possible binding poses of the peptide within the receptor's active site and then scoring these poses based on a scoring function that estimates the binding affinity. nih.gov The results would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
| Model System | Rationale |
| SH3 Domain | Proline-rich motifs are known to bind to SH3 domains. frontiersin.org |
| Peptide Deformylase | An enzyme that removes the formyl group from the N-terminal methionine in bacteria. |
| Prolyl Oligopeptidase | An enzyme that cleaves peptide bonds on the C-terminal side of proline residues. |
Biochemical and Enzymatic Interactions of 1 Acetyl L Prolyl L Methionine
Substrate Specificity and Kinetic Studies with Peptide-Processing Enzymes
The susceptibility of 1-Acetyl-L-prolyl-L-methionine to various peptidases is a key determinant of its biological activity and turnover.
Interactions with Prolyl-Specific Peptidases and Aminopeptidases (e.g., APCE, POP)
Prolyl-specific peptidases are a unique class of enzymes that recognize and cleave peptide bonds involving proline residues. tandfonline.comnih.govnih.govnih.govresearchgate.net Due to its cyclic structure, proline introduces a kink in the peptide chain, making the adjacent peptide bond resistant to cleavage by many standard proteases. nih.gov Prolyl oligopeptidases (POPs) and other prolyl-specific peptidases have evolved to overcome this structural hindrance. tandfonline.comnih.gov
Antiplasmin-cleaving enzyme (APCE): Also known as Fibroblast Activation Protein (FAP), APCE is a prolyl-specific serine proteinase. nih.govnih.gov Its substrate specificity has been studied using peptide libraries. These studies revealed a requirement for a proline residue at the P1 position and a glycine (B1666218) residue at the P2 position for efficient cleavage. nih.gov While direct kinetic data for this compound with APCE is not readily available, the presence of proline at the P1 position suggests it could be a potential substrate, although the N-terminal acetyl group might influence its binding to the active site.
Prolyl Oligopeptidase (POP): POP is a serine endopeptidase that cleaves peptides on the carboxyl side of proline residues within peptides that are generally shorter than 30 amino acids. tandfonline.comnih.gov The enzyme's active site is located within a tunnel-like structure, which is thought to be responsible for its substrate size selectivity. acs.org Kinetic studies with various synthetic substrates have shown that the nature of the amino acid residues surrounding the proline can significantly affect the rate of hydrolysis. acs.org For instance, the presence of charged residues near the cleavage site can either enhance or reduce the catalytic efficiency, suggesting the presence of charged regions within the enzyme's active site. acs.org The interaction of this compound with POP would depend on how the N-acetyl group and the C-terminal methionine fit within the enzyme's binding pocket.
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. researchgate.netnih.gov However, the N-terminal acetyl group of this compound would likely render it resistant to the action of most aminopeptidases, which typically require a free N-terminal amino group for substrate recognition and catalysis. hmdb.ca
Susceptibility to Deacetylation by Aminoacylases (e.g., Aminoacylase 1)
Aminoacylase 1 (ACY1) is a cytosolic, zinc-binding enzyme that catalyzes the hydrolysis of N-acetylated amino acids, yielding a free amino acid and acetate (B1210297). nih.govnih.govwikipedia.orgmybiosource.com This enzyme plays a crucial role in the catabolism of N-acetylated proteins and peptides. nih.gov
Substrate Specificity of Aminoacylase 1: ACY1 exhibits a broad substrate specificity, with a preference for N-acetylated aliphatic amino acids, particularly N-acetyl-methionine. nih.govnih.gov Studies have shown that it can hydrolyze a variety of N-acyl-L-amino acids. wikipedia.org The enzyme can also catalyze the reverse reaction, the synthesis of acetylated amino acids. nih.govhmdb.ca
Deacetylation of this compound: While ACY1 is known to act on N-acetylated single amino acids, its activity on N-acetylated dipeptides like this compound is less characterized. However, given its high affinity for N-acetyl-methionine, it is plausible that ACY1 could potentially deacetylate the dipeptide, releasing acetate and the dipeptide L-prolyl-L-methionine. This would then make the dipeptide susceptible to further degradation by other peptidases.
Below is a table summarizing the kinetic parameters of Aminoacylase 1 with a relevant substrate.
| Enzyme | Substrate | K_m (M) | V_max (µmol/mg protein/hr) | Activator |
| Aminoacylase (from Aspergillus oryzae) | N-acetyl-L-methionine | ~1 x 10⁻¹ | ~2000 | - |
| Aminoacylase (from Aspergillus oryzae) | N-acetyl-L-methionine | 2 x 10⁻² | ~4500 | Co(II) |
| Aminoacylase (from Aspergillus oryzae) | N-acetyl-D,L-methionine | ~1 x 10⁻¹ | ~2000 | - |
| Aminoacylase (from Aspergillus oryzae) | N-acetyl-D,L-methionine | 1.4 x 10⁻² | ~3000 | Co(II) |
| Data sourced from a study on microbial aminoacylase. nih.gov |
Cleavage by Broad-Spectrum Peptidases
Broad-spectrum peptidases are enzymes that can hydrolyze a wide range of peptide bonds without a high degree of specificity for particular amino acid sequences. youtube.com However, the presence of the N-terminal acetyl group and the imido bond of proline in this compound would likely confer resistance to many of these enzymes. For instance, methionine aminopeptidases, which are responsible for removing the N-terminal methionine from newly synthesized proteins, would not act on this compound due to the blocked N-terminus. nih.govnih.gov
Participation in Mechanistic Biochemical Pathways
Once deacetylated and/or cleaved, the constituent amino acids of this compound can enter their respective metabolic pathways.
Role in Methionine and Proline Metabolism (mechanistic details, not physiological outcomes)
Methionine Metabolism: Methionine is an essential sulfur-containing amino acid that plays a central role in several metabolic pathways. drugbank.comnih.gov A key pathway is the methionine cycle, where methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in the cell. nih.gov Following methyl group transfer, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine. drugbank.comnih.gov The release of methionine from this compound would provide a direct precursor for these critical metabolic processes. nih.govnih.gov
Proline Metabolism: Proline is a non-essential amino acid that can be synthesized from glutamate. nih.govcreative-proteomics.comresearchgate.net The proline catabolic pathway involves its oxidation to pyrroline-5-carboxylate (P5C) by proline dehydrogenase, which is then converted to glutamate. creative-proteomics.com This pathway is part of the proline-glutamate cycle and is important for cellular energy metabolism and redox balance. creative-proteomics.comnih.gov The release of proline from the dipeptide would feed into this metabolic pool. nih.gov
The table below outlines the key enzymes and transformations in the initial steps of methionine and proline metabolism.
| Amino Acid | Initial Enzyme | Product | Metabolic Pathway |
| L-Methionine | Methionine Adenosyltransferase (MAT) | S-Adenosylmethionine (SAM) | Methionine Cycle |
| L-Proline | Proline Dehydrogenase (PRODH) | Pyrroline-5-carboxylate (P5C) | Proline Catabolism |
Investigating Acetyl Group Transfer and Metabolism
The acetyl group released from this compound via the action of aminoacylases enters the central carbon metabolism. nih.gov Acetate can be converted to acetyl-CoA by acetyl-CoA synthetase. Acetyl-CoA is a pivotal molecule in metabolism, serving as the entry point into the citric acid (TCA) cycle for energy production or as a precursor for the synthesis of fatty acids and cholesterol.
Studies comparing the metabolism of N-acetyl-L-methionine with sodium acetate have shown that the acetate moiety from N-acetyl-L-methionine is readily metabolized to CO2, indicating its entry into central metabolic pathways. nih.gov This suggests that the acetyl group from this compound, upon its release, would be efficiently utilized by the cell.
Interactions with Model Biological Macromolecules and Biomimetic Systems
While direct research on this compound is scarce, the behavior of analogous molecules, such as N-acetyl-L-methionine (N-AcMet), and the fundamental role of the methionine residue provide a basis for understanding its potential interactions. These interactions are crucial in various cellular processes, including the maintenance of protein structure and the regulation of signaling pathways.
Protein Stabilization Mechanisms
The acetylation of amino acids can significantly influence their interaction with and stabilization of larger protein structures. N-acetyl-L-methionine, a compound structurally similar to the acetylated portion of this compound, has been identified as an effective stabilizer of proteins, particularly human serum albumin (HSA). nih.gov
Research has shown that N-AcMet can act as a superior reactive oxygen species (ROS) scavenger compared to other stabilizers like N-acetyl-L-tryptophan. nih.gov This antioxidant property is crucial in protecting proteins from oxidative damage, a common cause of protein denaturation and loss of function. The presence of N-AcMet has been demonstrated to preserve the structural integrity of albumin when exposed to oxidative stress. nih.gov While the binding affinity of N-AcMet to native recombinant human serum albumin (rHSA) is low, its protective effects are significant, suggesting its utility as a stabilizer for various solubilized proteins. nih.gov
Table 1: Protective Effect of N-acetyl-L-methionine (N-AcMet) on Recombinant Human Serum Albumin (rHSA) against Oxidation
| Treatment Group | Advanced Oxidation Protein Product (AOPP) Content (µM) | Percentage of AOPP formed compared to control |
| rHSA (control) | 5.3 ± 1.3 | N/A |
| CT-rHSA (oxidized) | 62.5 ± 2.3 | 100% |
| CT-rHSA + N-AcMet | Not specified, but diminished to 45% of that formed without additive | 45% |
Data adapted from studies on the effects of N-AcMet on rHSA oxidation by chloramine-T (CT). nih.gov
Ubiquitin Methionine-1 Studies
Ubiquitin is a small regulatory protein that plays a critical role in a vast array of cellular processes through its attachment to substrate proteins, a process known as ubiquitination. The N-terminal methionine of ubiquitin (Met1) is of particular importance as it can be the site for the formation of linear ubiquitin chains, which are crucial in signaling pathways, most notably in the nuclear factor-kappa B (NF-κB) pathway that governs inflammation and immunity. nih.gov
Studies on the role of Met1 in ubiquitin have revealed its significance for the protein's conformation and function. Oxidation of Met1 to methionine sulfone, for instance, does not significantly alter the biological activity or conformation of ubiquitin at neutral pH. wikipedia.org However, under acidic conditions, this oxidation leads to a more open conformation of the protein. wikipedia.org This suggests that the state of Met1 can influence the structural dynamics of ubiquitin.
Further research has indicated that the two independently folded domains of ubiquitin may be held together in part by a hydrogen bond involving Met1. wikipedia.org The disruption of this bond could lead to the separation of these domains, a conformational change that may occur upon the conjugation of ubiquitin to other proteins. wikipedia.org
Table 2: Key Findings from Ubiquitin Methionine-1 Studies
| Aspect Studied | Observation | Implication | Reference |
| Met1 Oxidation | Oxidation to sulfone leads to an open conformation at low pH. | The redox state of Met1 can influence ubiquitin's structural integrity under specific environmental conditions. | wikipedia.org |
| Met1-linked Ubiquitination | Forms linear ubiquitin chains that are key in NF-κB signaling. | Met1 is a critical site for a specific type of ubiquitination that regulates major cellular pathways. | nih.gov |
| Structural Role of Met1 | Potentially involved in a hydrogen bond that holds ubiquitin's domains together. | Met1 contributes to the overall tertiary structure and stability of the ubiquitin monomer. | wikipedia.org |
While there is no direct evidence involving this compound in these processes, the fundamental importance of the methionine residue in ubiquitin biology suggests that a dipeptide containing methionine could potentially interact with or influence these pathways, although such interactions remain to be experimentally verified.
Advanced Analytical Methodologies for 1 Acetyl L Prolyl L Methionine in Research Matrices
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of peptides like 1-Acetyl-L-prolyl-L-methionine due to its versatility and high resolving power. nih.gov Method development often focuses on optimizing the separation of the target analyte from related impurities and matrix components.
Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for peptide analysis. chromatographyonline.com It separates molecules based on their hydrophobicity. wikipedia.org In the case of acetylated peptides, the addition of the acetyl group increases hydrophobicity, leading to stronger retention on the nonpolar stationary phase compared to their non-acetylated counterparts. researchgate.net
RP-HPLC methods are frequently coupled with ultraviolet-visible (UV-Vis) and mass spectrometric (MS) detectors for comprehensive analysis. nih.gov UV detection, typically at 215 nm, allows for the quantification of the peptide backbone. researchgate.netnih.gov Mass spectrometry provides highly specific detection and structural confirmation based on the mass-to-charge ratio of the analyte. youtube.com The combination of these detectors offers a powerful approach for identifying and quantifying acetylated peptides in complex mixtures. nih.gov
Key parameters for RP-HPLC method development include the choice of a stationary phase (e.g., C18 columns), mobile phase composition (often a gradient of water and acetonitrile (B52724) with an acidic modifier like trifluoroacetic acid or formic acid), and flow rate. chromatographyonline.comnih.gov Trifluoroacetic acid can enhance peak shape but may suppress the signal in mass spectrometry, a factor to consider during method optimization. nih.gov
A study on the separation of acetylated and non-acetylated oligopeptides demonstrated the successful use of RP-HPLC with UV detection at 215 nm. The acetylated form of the peptide exhibited a longer retention time due to its increased hydrophobicity. researchgate.net
Table 1: Typical RP-HPLC Parameters for Acetylated Peptide Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18, 250 mm x 3 mm | Provides a nonpolar stationary phase for hydrophobic interactions. scispace.com |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component of the mobile phase for eluting hydrophobic compounds. nih.gov |
| Gradient | Increasing percentage of Mobile Phase B over time | Allows for the separation of compounds with a wide range of hydrophobicities. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. rsc.org |
| Detection | UV at 215 nm and/or Mass Spectrometry | 215 nm is optimal for peptide bond absorbance. nih.gov MS provides mass information for specific identification. youtube.com |
This table presents a generalized set of parameters. Actual conditions must be optimized for the specific analyte and matrix.
For highly polar analytes that show little retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an effective alternative. nih.govyoutube.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. nih.govnih.gov Water in the mobile phase forms a water-rich layer on the stationary phase, and polar analytes partition into this layer, leading to their retention. nih.gov
HILIC is particularly useful for separating polar compounds like small peptides and amino acids. nih.govnih.gov The elution order in HILIC is generally the opposite of that in RP-HPLC, with more hydrophilic compounds being more strongly retained. nih.gov This orthogonality makes two-dimensional liquid chromatography (2D-LC) combining RP-HPLC and HILIC a powerful tool for analyzing complex samples. nih.govyoutube.com
The stereochemistry of amino acids within a peptide is critical to its biological function. Chiral chromatography is employed to separate enantiomers and ensure the enantiomeric purity of compounds like this compound. This is essential as the presence of the D-enantiomer could indicate racemization during synthesis or degradation. chromatographytoday.com
Several types of chiral stationary phases (CSPs) are available, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based), cyclodextrins, and cinchona alkaloids. chromatographytoday.comchiraltech.comsigmaaldrich.com These CSPs can differentiate between enantiomers of both free and N-protected amino acids and small peptides. chiraltech.comsigmaaldrich.com The choice of CSP and mobile phase is crucial for achieving optimal separation. chiraltech.com For instance, zwitterionic chiral stationary phases derived from cinchona alkaloids have demonstrated versatility in the direct chiral analysis of free amino acids and small peptides. chiraltech.com
Derivatization with a chiral reagent, such as Marfey's reagent (FDAA), can also be used to form diastereomers that can then be separated on a standard reversed-phase column. nih.gov
Table 2: Chiral Stationary Phases for Amino Acid and Peptide Separations
| Chiral Stationary Phase Type | Principle of Separation | Applicable To |
| Macrocyclic Glycopeptides (e.g., CHIROBIOTIC T) | Multiple interactions including hydrogen bonding, ionic interactions, and steric hindrance. sigmaaldrich.com | Free and N-protected amino acids, small peptides. chromatographytoday.com |
| Zwitterionic (e.g., CHIRALPAK® ZWIX) | Ion-pairing and zwitterionic interactions. chiraltech.com | Free amino acids and small peptides. chiraltech.com |
| Cyclodextrin-based (e.g., CYCLOBOND) | Inclusion complexation. sigmaaldrich.com | N-protected amino acids. chromatographytoday.com |
This table provides a summary of common CSPs. The selection of a specific column and method depends on the analyte's structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
While HPLC is the primary tool for peptide analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of amino acid composition after hydrolysis of the peptide. acs.org Due to the non-volatile nature of amino acids and peptides, derivatization is a necessary step to increase their volatility for GC analysis. americanpeptidesociety.orgsigmaaldrich.com
Common derivatization techniques include silylation (e.g., using MTBSTFA) or acylation followed by esterification. sigmaaldrich.comnih.gov These methods convert the polar functional groups (amino, carboxyl, and side-chain groups) into less polar, more volatile derivatives. sigmaaldrich.com GC-MS then separates these derivatives based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides definitive identification. americanpeptidesociety.org Isotope dilution GC-MS, using stable isotope-labeled amino acids as internal standards, can provide highly accurate and precise quantification. nih.gov
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of polar and charged molecules like peptides. nih.gov It offers a different separation mechanism compared to HPLC, primarily based on the charge-to-mass ratio of the analytes, making it an orthogonal technique. nih.govnih.gov This can be advantageous for purity analysis and characterization of peptides. bio-rad.com
Different modes of CE, such as capillary zone electrophoresis (CZE) and capillary isoelectric focusing (CIEF), can be applied. CZE separates ions based on their electrophoretic mobility in an electric field. youtube.com For peptide separations, acidic buffers (e.g., phosphate (B84403) buffer at pH 2.5) are often used to ensure the peptides are positively charged. bio-rad.com Optimization of parameters like buffer pH, concentration, applied voltage, and the use of additives is crucial for achieving the desired separation. nih.gov
Development of Targeted and Untargeted Metabolomics Approaches for Related Peptides and Derivatives
Metabolomics, the comprehensive study of small molecules within a biological system, provides a powerful framework for understanding the context of this compound. nih.gov Both targeted and untargeted approaches can be employed.
Targeted metabolomics focuses on the quantitative analysis of a specific set of known metabolites, including short-chain peptides and their derivatives. This approach offers high sensitivity and specificity.
Untargeted metabolomics , on the other hand, aims to measure as many metabolites as possible in a sample to identify novel biomarkers or pathways affected by a particular condition. plos.org This can reveal unexpected relationships between this compound and other metabolic pathways. For example, untargeted metabolomics studies have shown changes in short-chain peptide levels during cellular processes like adipocyte differentiation, linking them to protein turnover and degradation pathways. plos.org
Advanced analytical platforms, particularly LC-MS/MS, are central to both targeted and untargeted metabolomics, enabling the detection, quantification, and characterization of a wide array of small molecules. nih.govnih.gov The integration of metabolomics data can provide a broader biological understanding of the role and significance of specific peptides. youtube.com
Applications of 1 Acetyl L Prolyl L Methionine in Academic Research
Utilization as a Model Peptide for Conformational and Mechanistic Studies
Research on proline-containing peptides has demonstrated their critical role in dictating protein folding and the formation of specific secondary structures like β-turns and polyproline II (PPII) helices. nih.govembopress.org The presence of proline introduces a kink in the peptide chain, a feature of great importance in the architecture of globular proteins and membrane-spanning domains. nih.govnih.gov Studies on N-acetyl-N'-methylamides of dipeptides, including those with proline, have been instrumental in understanding the conformational preferences and the formation of β-bend structures. nih.gov The inclusion of methionine, with its unbranched and flexible side chain, provides a probe for hydrophobic interactions and can influence the conformational ensemble of the peptide. nih.gov Therefore, 1-Acetyl-L-prolyl-L-methionine can serve as a model to investigate the interplay between the fixed dihedral angle of the acetylated N-terminus, the restrictive pyrrolidine (B122466) ring of proline, and the conformational freedom of the methionine residue.
Table 1: Key Conformational Features Influenced by the Constituents of this compound
| Component | Structural Influence | Reference |
| N-Acetyl Group | Stabilizes the peptide backbone, influences cis/trans isomerization of the acetyl-proline bond. | nih.govpnas.org |
| L-Proline | Induces rigid turns and kinks in the peptide chain, restricts backbone torsion angles, and is crucial for forming β-turns and PPII helices. | nih.govembopress.orgnih.gov |
| L-Methionine | Provides a flexible hydrophobic side chain, can participate in long-range interactions, and its sulfur atom is a potential site for oxidation, influencing conformation. | nih.govbiotage.com |
Application in Enzyme Substrate Specificity and Mechanism Elucidation
The specific sequence of amino acids in a peptide is a primary determinant of its recognition and processing by enzymes. Peptides containing proline and methionine are substrates for a variety of proteases, and their modified forms can be used to probe the specificity and mechanism of these enzymes.
Proline-specific peptidases are a class of enzymes that recognize and cleave peptide bonds adjacent to proline residues. nih.govnih.gov The activity of these enzymes is often influenced by the residues surrounding the proline. nih.gov For instance, methionine aminopeptidases (MetAPs), which cleave N-terminal methionine, show varying specificity depending on the subsequent amino acid residues, with proline at the P2' position (the second residue after methionine) often being poorly tolerated. nih.gov The N-acetylated proline residue in this compound would make it a potential inhibitor or a specific substrate for certain acyl-prolyl peptidases.
Furthermore, the methionine residue can be a target for enzymes involved in post-translational modifications, such as methionine sulfoxide (B87167) reductases. The oxidation state of the methionine sulfur can dramatically alter the peptide's conformation and its interaction with enzymes. nih.gov Thus, this compound and its oxidized derivatives can be valuable tools for studying the substrate specificity of these and other related enzymes. The N-acetylation can also influence enzymatic degradation, in some cases enhancing it. researchgate.net
Synthetic Building Block for More Complex Peptide and Peptidomimetic Structures
Proline and its derivatives are fundamental building blocks in synthetic organic chemistry, particularly in the construction of complex peptides, peptidomimetics, and chiral catalysts. mdpi.com The unique conformational properties of proline make it an ideal residue for inducing specific secondary structures in synthetic peptides. nih.gov
Asymmetric Catalysts: Proline-based peptides have been successfully employed as organocatalysts in asymmetric reactions, such as aldol (B89426) and Michael additions. nih.govrsc.orgethz.ch The proline residue often forms an enamine intermediate, and the chirality of the peptide backbone directs the stereochemical outcome of the reaction. The modular nature of peptides allows for the fine-tuning of the catalyst's reactivity and selectivity. ethz.ch this compound could serve as a precursor for the synthesis of novel tripeptide-based catalysts.
Peptide Scaffolds: The rigidity of the proline ring is exploited in the design of peptide scaffolds, which are used to present specific functional groups in a defined three-dimensional arrangement. nih.govamericanpeptidesociety.org These scaffolds have applications in drug discovery and materials science. researchgate.net Proline-containing peptides can be designed to mimic protein secondary structures, such as the polyproline II helix, which is important for many protein-protein interactions. researchgate.net The incorporation of methionine could add a flexible recognition element or a site for further chemical modification.
Development as a Biochemical Probe for Investigating Specific Amino Acid or Peptide Transport Systems
The transport of amino acids and small peptides across biological membranes is mediated by a diverse family of transporter proteins, each with its own substrate specificity. documentsdelivered.com Proline and its derivatives are transported by specific systems, and proline-containing peptides can be used to probe the activity and specificity of these transporters. documentsdelivered.com
While many peptide transporters have broad specificity, the presence of a proline residue can influence binding and transport rates. documentsdelivered.com For example, Xaa-Pro dipeptides often show high affinity for the H+/peptide cotransporter PEPT1. documentsdelivered.com The N-terminal acetylation of this compound could alter its recognition by peptide transporters compared to the non-acetylated tripeptide. Studies with related compounds could help elucidate the structural requirements for substrate binding and translocation by various amino acid and peptide transport systems. The methionine residue also has its own transport pathways that can be investigated. acs.org
Role in Understanding Post-Translational Modifications and Their Enzymatic Reversal
Post-translational modifications (PTMs) are crucial for regulating protein function and cellular signaling. wikipedia.orgnih.gov Acetylation, proline hydroxylation, and methionine oxidation are all significant PTMs that can be studied using this compound as a model substrate.
Acetylation and Deacetylation: N-terminal acetylation is one of the most common protein modifications in eukaryotes and is catalyzed by N-terminal acetyltransferases (NATs). frontiersin.orgbitesizebio.com The reversal of lysine (B10760008) acetylation is carried out by histone deacetylases (HDACs), and similar enzymes may act on N-terminally acetylated peptides. nih.govmdpi.com this compound can be used as a substrate to study the activity and specificity of such deacetylases, contributing to our understanding of this fundamental regulatory mechanism.
Proline and Methionine Modifications: Proline residues can undergo hydroxylation, a critical modification for the stability of collagen. researchgate.net Methionine residues are susceptible to oxidation to form methionine sulfoxide, a modification that can be reversed by methionine sulfoxide reductases. nih.gov This reversible oxidation is increasingly recognized as a key regulatory switch in protein function. nih.gov The tripeptide can serve as a simplified model to study the enzymes involved in these modifications and the structural and functional consequences of these PTMs. For instance, the oxidation of the methionine in this compound could alter its susceptibility to cleavage by specific proteases or change its binding affinity for a particular receptor.
Table 2: Relevant Post-Translational Modifications and Associated Enzymes
| Modification | Amino Acid Target | Key Enzymes | Reference |
| N-terminal Acetylation | N-terminal Amino Group | N-terminal Acetyltransferases (NATs) | frontiersin.orgbitesizebio.com |
| Deacetylation | Acetylated Lysine (and potentially N-terminus) | Histone Deacetylases (HDACs) / Acyl-peptide Hydrolases | nih.govmdpi.com |
| Hydroxylation | Proline | Prolyl Hydroxylases | researchgate.net |
| Oxidation | Methionine | Reactive Oxygen Species (non-enzymatic), Monooxygenases | nih.gov |
| Oxidation Reversal | Methionine Sulfoxide | Methionine Sulfoxide Reductases (MsrA, MsrB) | nih.gov |
Q & A
Basic Research Questions
Q. How can 1-Acetyl-L-prolyl-L-methionine be synthesized and characterized for research purposes?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. The acetyl group is introduced via acetylation of the N-terminal proline residue, followed by coupling with L-methionine. Purification is achieved via reverse-phase HPLC, with characterization using LC-MS (to confirm molecular weight, e.g., 246.33 g/mol ) and NMR (to verify stereochemistry and acetylation). Purity (>95%) should be validated using analytical HPLC with UV detection at 214 nm .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Enzymatic assays (e.g., L-methionine-specific enzymes coupled with colorimetric detection ) or LC-MS/MS are preferred. For LC-MS/MS, use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) transitions specific to the compound (e.g., m/z 247 → 84 for fragmentation) enhance sensitivity. Internal standards (e.g., isotopically labeled analogs) improve accuracy .
Q. What are the critical parameters for ensuring stability during storage?
- Methodological Answer : Stability depends on temperature, pH, and solvent. Store lyophilized powder at -20°C under inert gas (e.g., argon). In solution, use buffers (pH 6-7) with antioxidants (e.g., 1 mM DTT) to prevent oxidation of methionine residues. Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks to assess long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzymatic activity assays involving this compound?
- Methodological Answer : Contradictions often arise from enzyme purity, substrate specificity, or buffer conditions. Perform kinetic assays (e.g., Michaelis-Menten plots) under standardized conditions (pH 7.4, 37°C) and validate enzyme activity with positive controls (e.g., unmodified L-methionine). Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and rule out non-specific interactions .
Q. What experimental strategies can elucidate the role of this compound in post-translational modifications?
- Methodological Answer : Use radiolabeled acetyl groups (e.g., ¹⁴C-acetyl) to track incorporation into target proteins via autoradiography. Combine with siRNA knockdown of acetyltransferases to confirm enzymatic dependency. Structural studies (X-ray crystallography or cryo-EM) can map acetylation sites, while proteomic workflows (e.g., immunoaffinity enrichment + LC-MS/MS) identify modified substrates .
Q. How does the acetyl group influence the compound’s bioavailability compared to L-prolyl-L-methionine?
- Methodological Answer : Conduct comparative pharmacokinetic studies in model organisms (e.g., rodents). Administer equimolar doses intravenously/orally, and collect plasma samples at timed intervals. Quantify using LC-MS/MS. The acetyl group may enhance intestinal absorption via passive diffusion (logP analysis from InChI descriptors ) but reduce renal clearance due to increased hydrophobicity. Non-compartmental analysis (NCA) calculates AUC, Cmax, and t½ .
Q. What computational approaches predict interactions between this compound and target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) with enzyme structures (PDB) identifies binding poses. Molecular dynamics (MD) simulations (GROMACS) assess stability of interactions (e.g., hydrogen bonds with proline’s pyrrolidine ring). Quantum mechanics/molecular mechanics (QM/MM) models evaluate electronic effects of acetylation on binding energy. Validate predictions with mutagenesis (e.g., Ala-scanning of enzyme active sites) .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic this compound?
- Methodological Answer : Implement strict quality control (QC) protocols:
- Synthesis : Document coupling efficiency (Kaiser test) and deprotection steps.
- Characterization : Batch-specific LC-MS, NMR, and elemental analysis data must align with reference standards .
- Storage : Use lyophilization under consistent conditions to minimize hygroscopic effects. Publish QC data in supplementary materials to enhance reproducibility .
Q. What steps ensure reproducibility in cell-based studies using this compound?
- Methodological Answer :
- Cell Lines : Use authenticated lines (STR profiling) and control for passage number.
- Dose-Response : Include a minimum of three biological replicates and normalize to vehicle controls.
- Metabolic Stability : Pre-treat cells with protease inhibitors (e.g., PMSF) to prevent peptide degradation. Report full experimental conditions (e.g., serum-free vs. serum-containing media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
